2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.23 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a melting point of 79 - 80 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Environmental Properties and Photodegradation
A study by Jackson & Mabury (2009) explored the environmental properties of pentafluorosulfanyl compounds, highlighting their physical properties and photodegradation. They found that compounds with the SF5 group, related to the specified compound's functional groups, are more hydrophobic than their trifluoromethyl analogs and can degrade under environmentally relevant conditions, releasing fluoride ions to form benzenesulfonate as a final product (Jackson & Mabury, 2009).
Catalysis in Organic Synthesis
Chandrasekhar et al. (2009) demonstrated the use of tris(pentafluorophenyl)borane as an efficient catalyst for the reductive alkylation of alkoxy benzenes, leading to the synthesis of various alkylated derivatives. This showcases the potential of using pentafluorophenyl-containing compounds in catalysis for organic synthesis (Chandrasekhar et al., 2009).
Ionic Transport and Polymer Synthesis
Santiago et al. (2011) synthesized and copolymerized monomers containing the pentafluorophenyl group for creating new polynorbornene ionomers. These ionomers showed promise for ionic separation applications due to their electrochemical characteristics, indicating potential uses in energy storage and conversion devices (Santiago et al., 2011).
Nucleophilic Substitution Reactions
Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes, which are structurally related to the compound of interest, revealed the activation of halogen substituents towards nucleophilic attack. This study underscores the utility of such compounds in synthetic chemistry, particularly in creating various substituted aromatic compounds (Sipyagin et al., 2004).
Synthesis of Optically Active Polymers
Zhou & Kawakami (2005) used tris(pentafluorophenyl)borane as a catalyst in the synthesis of optically pure and diisotactic poly(siloxane)s. This work demonstrates the role of pentafluorophenyl-based compounds in synthesizing polymers with controlled chemical and stereoregular structures, which could have applications in materials science and engineering (Zhou & Kawakami, 2005).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(trifluoromethyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLENXBAALXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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